

Flumatinib-d3: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Flumatinib-d3*

Cat. No.: *B12408699*

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An in-depth technical guide on the commercial availability, suppliers, and core applications of **Flumatinib-d3**, a deuterated analog of the potent tyrosine kinase inhibitor, Flumatinib. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Commercial Availability and Suppliers

Flumatinib-d3 is commercially available from various suppliers specializing in research chemicals and stable isotope-labeled compounds. These suppliers offer **Flumatinib-d3** for research purposes, particularly for use as an internal standard in pharmacokinetic and bioanalytical studies.

Key suppliers identified include:

- MedChemExpress: A supplier of a wide range of research chemicals and biochemicals, including stable isotope-labeled compounds.[\[1\]](#)[\[2\]](#)
- Cayman Chemical: Offers a variety of biochemicals for research, including analytical standards. While a direct listing for **Flumatinib-d3** was not found, they are a known supplier of Flumatinib and other related compounds.[\[3\]](#)[\[4\]](#)
- Toronto Research Chemicals (TRC): Specializes in the synthesis of complex organic chemicals for biomedical research and provides a comprehensive catalog of compounds,

including stable isotope-labeled standards.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

It is recommended to contact these suppliers directly to inquire about current stock, pricing, and available formulations.

Quantitative Data

The following tables summarize the typical quantitative data for **Flumatinib-d3**, based on information available for similar deuterated compounds and the non-labeled parent drug. A certificate of analysis should be requested from the supplier for batch-specific data.

Table 1: General Product Specifications

Parameter	Specification	Source
Product Name	Flumatinib-d3 (HHGV678-d3)	[1]
Synonyms	HHGV678-d3	[1]
Molecular Formula	C ₂₉ H ₂₆ D ₃ F ₃ N ₈ O	[1]
Molecular Weight	565.61 g/mol	[1]
Appearance	White to off-white solid	[10] [11]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[10] [11]

Table 2: Quality Control Data (Representative)

Parameter	Specification	Source
Purity (HPLC)	≥98%	[3] [10] [11]
Isotopic Enrichment	≥98% (d ₃)	[10] [11]
Deuterium Incorporation	≥99% deuterated forms (d ₁ -d ₃); ≤1% d ₀	[12]
Identity (¹ H-NMR, MS)	Conforms to structure	[10] [11] [13]

Experimental Protocols: Bioanalytical Quantification of Flumatinib using Flumatinib-d3

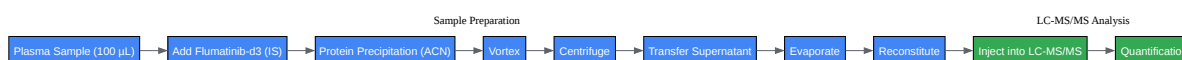
Flumatinib-d3 is an ideal internal standard for the quantification of Flumatinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology adapted from established protocols for tyrosine kinase inhibitors.[\[14\]](#)
[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials and Reagents

- Flumatinib analytical standard
- **Flumatinib-d3** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Ultrapure water
- Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

- Spike Internal Standard: To 100 μ L of plasma sample, add 10 μ L of **Flumatinib-d3** working solution (concentration to be optimized based on expected Flumatinib levels).
- Protein Precipitation: Add 300 μ L of cold acetonitrile to the plasma sample.
- Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase.



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Bioanalytical Sample Preparation Workflow.

LC-MS/MS Conditions

- LC System: UPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: Optimized to achieve separation of Flumatinib and **Flumatinib-d3** from matrix components.

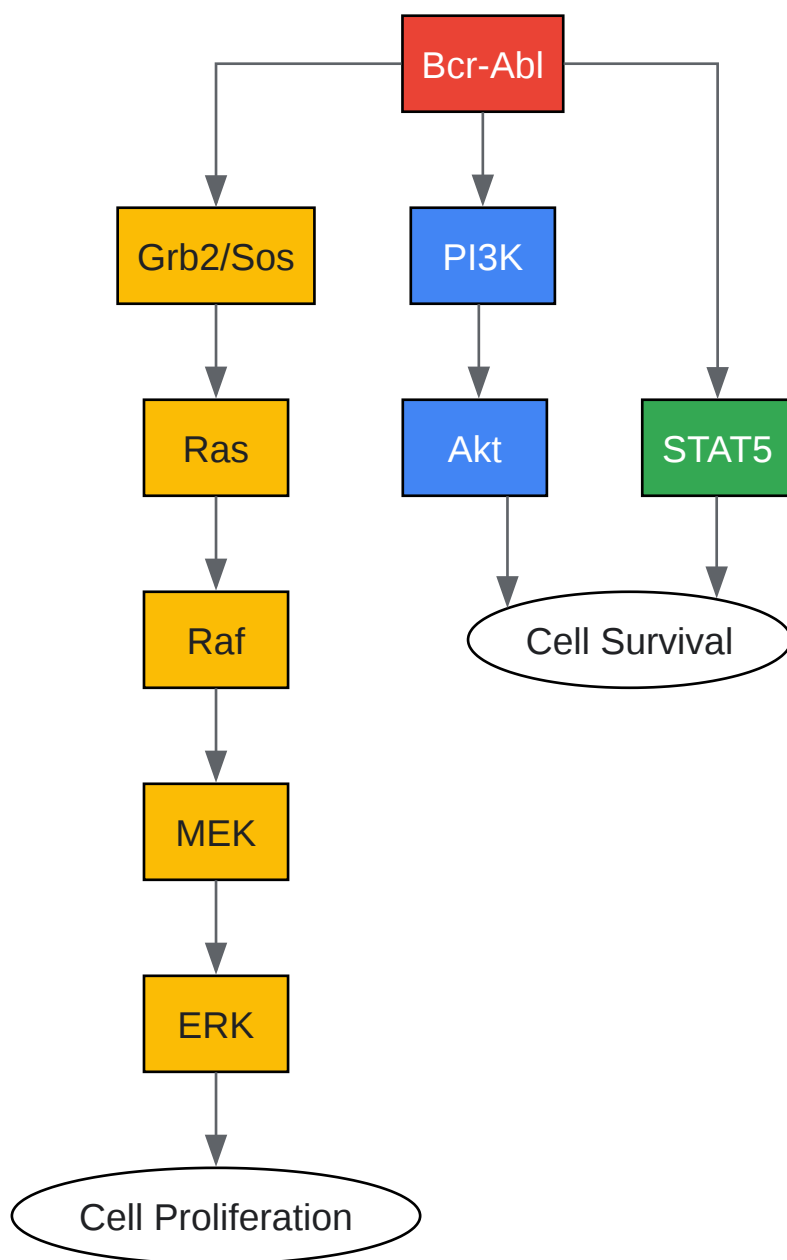
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- MRM Transitions:
 - Flumatinib: Precursor ion > Product ion (to be determined by infusion)
 - **Flumatinib-d3**: Precursor ion > Product ion (to be determined by infusion)

Signaling Pathways of Flumatinib Targets

Flumatinib is a potent inhibitor of the Bcr-Abl fusion protein, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.^[4] Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of Flumatinib.

Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML). It activates multiple downstream pathways that promote cell proliferation and survival.^{[19][20][21][22][23]}

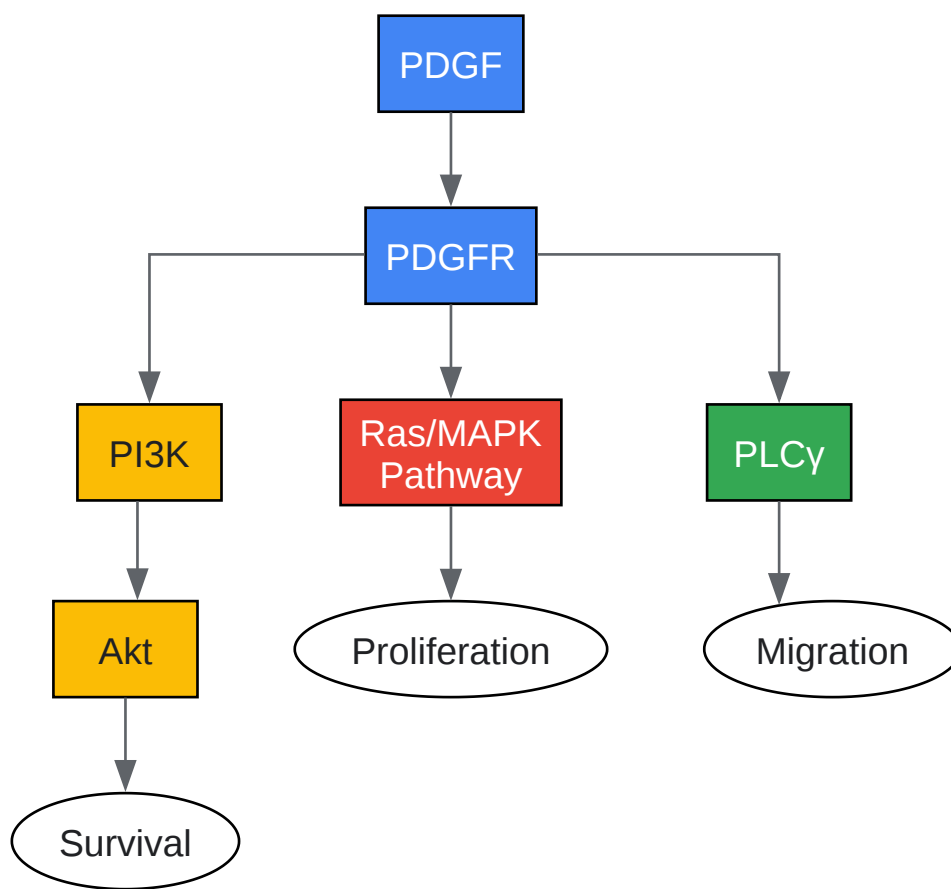


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Simplified Bcr-Abl Signaling Pathway.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a key role in cell growth, proliferation, and migration.[24][25][26]

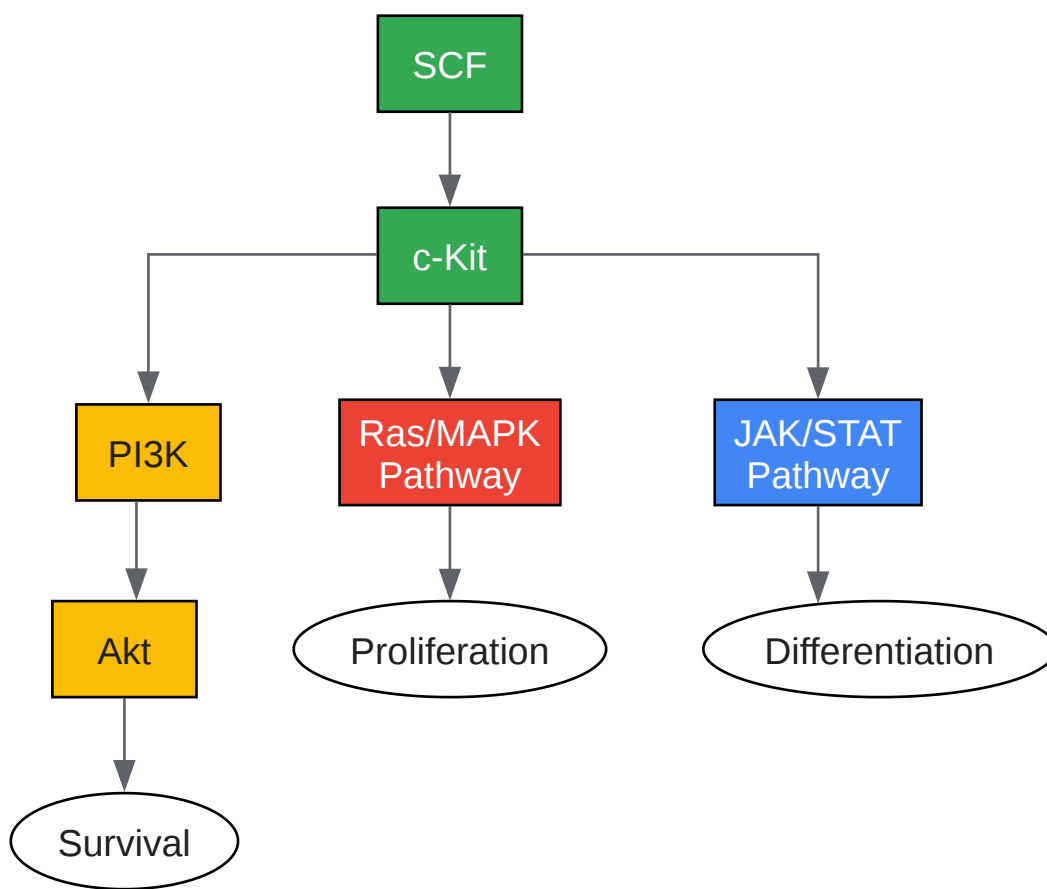


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Simplified PDGFR Signaling Pathway.

c-Kit Signaling Pathway

c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways involved in cell survival, proliferation, and differentiation.



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Simplified c-Kit Signaling Pathway.

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